3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde
CAS No.: 209256-63-3
Cat. No.: VC8088678
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 209256-63-3 |
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Molecular Formula | C10H10O2 |
Molecular Weight | 162.18 g/mol |
IUPAC Name | 3,4-dihydro-2H-chromene-5-carbaldehyde |
Standard InChI | InChI=1S/C10H10O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,7H,2,4,6H2 |
Standard InChI Key | DOJBNJQLPOGDPI-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC=C2OC1)C=O |
Canonical SMILES | C1CC2=C(C=CC=C2OC1)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The core structure of 3,4-dihydro-2H-1-benzopyran-5-carbaldehyde consists of a benzene ring fused to a dihydropyran moiety (Figure 1). Key features include:
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Fused ring system: Benzene (positions 5–10) fused to a 3,4-dihydro-2H-pyran (positions 1–4).
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Substituent: A formyl group (-CHO) at position 5 on the benzene ring.
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Saturation: Partial hydrogenation at pyran positions 3 and 4, resulting in a single double bond (typically between C2 and C3).
Molecular Formula:
Molecular Weight: 160.17 g/mol
IUPAC Name: 3,4-Dihydro-2H-1-benzopyran-5-carbaldehyde
Table 1: Comparative Structural Data for Benzopyran Derivatives
Synthetic Approaches
Route Inspired by Patent CN108148032B
The patent outlines a two-step synthesis for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid , which can be adapted for the 5-carbaldehyde derivative:
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Alkali-mediated coupling:
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React 5-formylphenol () with γ-butyrolactone derivatives (e.g., 4-bromo-γ-butyrolactone).
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Base: Potassium carbonate or sodium hydride.
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Conditions: 10–100°C, 1–24 hours.
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Acid-catalyzed cyclization:
Table 2: Optimized Reaction Conditions
Step | Reagent | Temperature (°C) | Time (h) | Catalyst |
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1 | 5-Formylphenol | 60 | 12 | K₂CO₃ |
2 | Intermediate | 80 | 6 | ZnCl₂ (10 mol%) |
Pharmacological and Synthetic Applications
Natural Product Analogues
PlantaeDB lists a naturally occurring benzopyran-8-carbaldehyde derivative with antioxidant properties , suggesting that the 5-carbaldehyde isomer may similarly participate in bioactive pathways.
Future Research Directions
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Catalytic asymmetric synthesis: Enantioselective production for chiral drug intermediates.
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Structure-activity relationships: Screening 5-carbaldehyde derivatives for receptor binding (e.g., 5-HT₁A, β-adrenergic).
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Green chemistry: Solvent-free or microwave-assisted synthesis to improve efficiency.
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